Tnik-IN-9

NIK TNIK Target Specificity

TNIK-IN-9 (Compound is a potent, selective small-molecule inhibitor of NF-κB-inducing kinase (NIK), exhibiting an IC50 of 1.27 nM. NIK (also known as MAP3K14) is an upstream kinase in the non-canonical NF-κB pathway, central to inflammatory signaling and disease pathology.

Molecular Formula C24H21N7O3S
Molecular Weight 487.5 g/mol
Cat. No. B12365057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTnik-IN-9
Molecular FormulaC24H21N7O3S
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCC(C#CC1=NN2CCCN(C2=C1)C3=NC(=NC=C3)NC4=CC5=C(C=C4)OCO5)(C6=NC=CS6)O
InChIInChI=1S/C24H21N7O3S/c1-24(32,22-25-9-12-35-22)7-5-17-14-21-30(10-2-11-31(21)29-17)20-6-8-26-23(28-20)27-16-3-4-18-19(13-16)34-15-33-18/h3-4,6,8-9,12-14,32H,2,10-11,15H2,1H3,(H,26,27,28)/t24-/m1/s1
InChIKeyLNYDQACVZRTKLO-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TNIK-IN-9: High-Potency NIK Inhibitor with Validated Anti-Inflammatory Efficacy in Sepsis Models


TNIK-IN-9 (Compound 54) is a potent, selective small-molecule inhibitor of NF-κB-inducing kinase (NIK), exhibiting an IC50 of 1.27 nM . NIK (also known as MAP3K14) is an upstream kinase in the non-canonical NF-κB pathway, central to inflammatory signaling and disease pathology . TNIK-IN-9 is distinct from the TRAF2- and NCK-interacting protein kinase (TNIK) inhibitors (e.g., TNIK-IN-1, NCB-0846), despite the nomenclature similarity. It is specifically characterized for its robust inhibition of pro-inflammatory cytokine production and nitric oxide synthesis, with validated in vivo efficacy in reducing mortality and providing hepatoprotection in lipopolysaccharide (LPS)-induced sepsis models .

TNIK-IN-9: Why Generic NIK or TNIK Inhibitor Substitution is Scientifically Unsound


Generic substitution between kinase inhibitors is precluded by critical differences in target engagement, selectivity profiles, and biological context. While TNIK-IN-9 is a NIK inhibitor, many other compounds in the 'TNIK-IN' series (e.g., TNIK-IN-1, TNIK-IN-3) are TRAF2- and NCK-interacting protein kinase (TNIK) inhibitors, representing a fundamentally distinct molecular target . Even within the class of NIK inhibitors, significant variations exist in potency, off-target effects, and in vivo activity. For instance, while some TNIK inhibitors exhibit nanomolar IC50 values (e.g., NCB-0846: 21 nM), their primary application is in oncology, and their efficacy in acute inflammatory models like sepsis is not established . TNIK-IN-9's specific validation in LPS-induced sepsis models—demonstrating cytokine suppression, mortality reduction, and hepatoprotection—is a distinct evidence base not shared by other NIK or TNIK inhibitors, rendering substitution scientifically invalid .

TNIK-IN-9: Quantitative Comparative Evidence for Scientific Selection and Procurement


TNIK-IN-9 vs. TNIK-IN-1: NIK vs. TNIK Target Specificity

TNIK-IN-9 is a potent inhibitor of NF-κB-inducing kinase (NIK) with an IC50 of 1.27 nM, whereas TNIK-IN-1 inhibits the distinct TRAF2- and NCK-interacting protein kinase (TNIK) with an IC50 of 65 nM . This fundamental difference in target engagement dictates their respective utility in inflammatory versus oncological research.

NIK TNIK Target Specificity

TNIK-IN-9 vs. NCB-0846: Divergent Biological Validation in Inflammatory vs. Oncological Models

TNIK-IN-9 has been extensively validated in an LPS-induced sepsis model in mice, demonstrating significant reduction in mortality and hepatoprotection . In contrast, the TNIK inhibitor NCB-0846 (IC50 21 nM) has been primarily characterized for its ability to abrogate colorectal cancer stemness and suppress tumorigenesis in xenograft models, with no reported efficacy in sepsis or acute inflammation .

NIK TNIK Sepsis Colorectal Cancer

TNIK-IN-9 vs. TNIK-IN-3: Potency Advantage in NIK Inhibition

TNIK-IN-9 exhibits an IC50 of 1.27 nM against NIK, which is approximately 20-fold more potent than TNIK-IN-3's reported IC50 of 26 nM (0.026 μM) against TNIK . This substantial difference in potency is critical for achieving effective target engagement at lower concentrations, potentially reducing off-target effects and improving therapeutic windows in cellular and in vivo assays.

NIK TNIK Potency IC50

TNIK-IN-9 vs. TNIK-IN-6: Comparative In Vitro Cytokine Suppression

TNIK-IN-9 (5 μM) significantly reduces levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, CCL12) in LPS/CD40-stimulated RAW264.7 macrophages . While TNIK-IN-6 (IC50 0.93 nM) is a potent TNIK inhibitor, its reported functional activity is limited to neurological and psychiatric disorder contexts, with no direct data on cytokine suppression in immune cells .

NIK TNIK Cytokine Inflammation

TNIK-IN-9 In Vivo Pharmacokinetic Profile in Mice

In C57BL/6J mice, a single intraperitoneal dose of TNIK-IN-9 (10 mg/kg) achieved a Cmax of 1670 ng/mL and a half-life (T1/2) of 1.83 hours, with an AUCinf of 4960 ng·h/mL . This PK profile demonstrates sufficient exposure to support the observed in vivo efficacy in the sepsis model. While TNIK-IN-3 is reported as orally active, specific PK parameters for direct comparison are not available .

NIK Pharmacokinetics In Vivo Sepsis

TNIK-IN-9: Optimal Research and Industrial Application Scenarios


Preclinical Sepsis and Acute Inflammation Studies

TNIK-IN-9 is ideally suited for in vivo studies of sepsis and acute inflammatory responses. The compound has been validated in an LPS-induced mouse model, where it reduced mortality, suppressed pro-inflammatory cytokines, and provided hepatoprotection . Researchers can utilize this compound to further elucidate NIK's role in sepsis pathophysiology and evaluate the therapeutic potential of NIK inhibition in this high-unmet-need indication.

In Vitro NIK Pathway Analysis and Cytokine Modulation Assays

For cell-based studies focused on the non-canonical NF-κB pathway, TNIK-IN-9 provides a potent and selective tool to inhibit NIK. At 5 μM, it effectively reduces a panel of inflammatory cytokines (TNF-α, IL-6, IL-1β, CCL12) in RAW264.7 macrophages stimulated with LPS or CD40 . This makes it valuable for dissecting NIK-dependent signaling in immune cells and screening for downstream effects on inflammation.

Hepatoprotection and Liver Inflammation Research

Given its demonstrated hepatoprotective effects in a sepsis model , TNIK-IN-9 is a relevant compound for investigating liver inflammation and injury. Studies can explore the role of NIK in hepatocyte damage, immune cell infiltration in the liver, and the potential for NIK inhibition to mitigate liver pathology in various disease models, including acute liver failure and non-alcoholic steatohepatitis (NASH).

Negative Control for TNIK Inhibitor Studies

Due to the nomenclature similarity, TNIK-IN-9 can serve as a critical negative control in studies employing TNIK inhibitors (e.g., TNIK-IN-1, NCB-0846) to confirm on-target effects. By using a NIK inhibitor with no activity against TNIK, researchers can differentiate between NIK-mediated and TNIK-mediated effects, ensuring the specificity of their pharmacological interventions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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